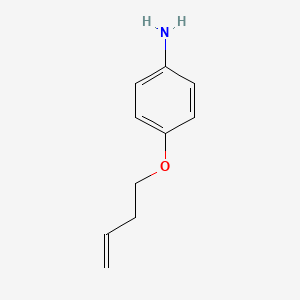

4-(3-Buten-1-yloxy)aniline

Description

4-(3-Buten-1-yloxy)aniline is an aniline derivative featuring a butenyloxy substituent (-O-CH2-CH2-CH=CH2) at the para position of the aromatic ring. This structure combines the electron-donating properties of the ether oxygen with the unsaturated butenyl chain, which may confer unique reactivity and physical properties. The butenyloxy group’s presence could influence solubility, electronic characteristics (e.g., resonance effects), and applications in polymer chemistry or pharmaceuticals.

Properties

IUPAC Name |

4-but-3-enoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSCDMXYGLIPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564914 | |

| Record name | 4-[(But-3-en-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667465-97-6 | |

| Record name | 4-[(But-3-en-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Buten-1-yloxy)aniline can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-hydroxyaniline with 3-buten-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the synthesis of 4-(3-Buten-1-yloxy)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Buten-1-yloxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The allyl ether group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The nitro group in aniline derivatives can be reduced to form amines.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: Primary amines.

Substitution: Nitroanilines or halogenated anilines.

Scientific Research Applications

Chemical Synthesis and Mechanism of Action

4-(3-Buten-1-yloxy)aniline can be synthesized through nucleophilic substitution reactions, typically involving 4-hydroxyaniline and 3-buten-1-yl bromide in a polar aprotic solvent like dimethylformamide. The reaction conditions often include the use of potassium carbonate as a base at elevated temperatures to facilitate the process.

The compound's mechanism of action is characterized by the nucleophilic attack of the aniline nitrogen on electrophilic centers, allowing for various transformations such as oxidation and substitution reactions. This versatility makes it a valuable intermediate in organic synthesis.

Chemistry

In the realm of chemistry, 4-(3-Buten-1-yloxy)aniline serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo oxidation and reduction reactions allows chemists to create a variety of derivatives, enhancing its utility in organic synthesis.

Medicine

The compound is being investigated for its potential role in the synthesis of pharmaceutical intermediates . Research indicates that derivatives of 4-(3-Buten-1-yloxy)aniline may exhibit biological activity relevant to drug development, particularly in targeting specific diseases. A notable example includes its application in developing compounds aimed at treating tumors and diseases affecting the respiratory tract .

Industry

In industrial applications, 4-(3-Buten-1-yloxy)aniline is utilized in the production of polymers and advanced materials. Its chemical properties facilitate its incorporation into polymer matrices, enhancing material performance and functionality. This is particularly relevant in developing sustainable materials with antioxidant properties for applications ranging from food packaging to drug delivery systems .

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used to create various derivatives through oxidation and substitution reactions. |

| Medicine | Pharmaceutical intermediates | Potential use in drug development targeting tumors and respiratory diseases. |

| Industry | Polymer production | Incorporation into materials for enhanced performance, including sustainability. |

Case Study 1: Pharmaceutical Development

A study highlighted the synthesis of novel compounds derived from 4-(3-Buten-1-yloxy)aniline aimed at inhibiting specific signaling pathways associated with tumor growth. The derivatives demonstrated promising results in preclinical models, indicating potential therapeutic applications against malignancies .

Case Study 2: Polymer Applications

Research focused on integrating 4-(3-Buten-1-yloxy)aniline into biodegradable polymer matrices showed that it significantly improved mechanical properties while providing antioxidant benefits. This advancement suggests a pathway for developing eco-friendly materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-(3-Buten-1-yloxy)aniline in chemical reactions involves the nucleophilic attack of the aniline nitrogen on electrophilic centers. The allyl ether group can undergo various transformations, such as oxidation or rearrangement, to form reactive intermediates that participate in further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halo-Substituted Anilines (e.g., 4-(3-Chlorophenyl)aniline)

- Structure & Substituent Effects: 4-(3-Chlorophenyl)aniline (CAS 5748-36-7) contains a chloro group on the biphenyl system, introducing electron-withdrawing effects that decrease electron density on the aniline ring.

- Applications : Chlorinated anilines are often intermediates in agrochemicals or pharmaceuticals due to their stability. The butenyloxy derivative’s unsaturated chain may instead favor polymerization or further functionalization (e.g., Diels-Alder reactions).

Nitroso-Substituted Anilines (e.g., N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine)

- Reactivity: Nitroso groups (-NO) in compounds like 2c () are strong electron-withdrawing groups, directing electrophilic attacks to specific ring positions. The butenyloxy group, being electron-donating, would alter regioselectivity in reactions such as nitration or sulfonation .

- Stability : Nitrosoanilines are prone to tautomerism and oxidation, whereas the butenyloxy group’s ether linkage offers greater stability under acidic or basic conditions.

Thiophene-Containing Anilines (e.g., 4-(2-Thiophen)-aniline)

- Electronic Properties: Thiophene substituents (e.g., 4,2TA in ) introduce extended π-conjugation, enhancing conductivity in polymers. The butenyloxy group lacks such conjugation but may improve solubility in nonpolar solvents due to its aliphatic chain .

- Polymer Applications: Thiophene-aniline derivatives are used in conductive polymers for optoelectronics. The butenyloxy analog could serve as a crosslinking agent or monomer for thermosetting resins.

Alkenylamine Derivatives (e.g., (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine)

- Synthesis : Palladium-catalyzed coupling () is common for alkenylamines, whereas 4-(3-Buten-1-yloxy)aniline might require nucleophilic substitution (e.g., reacting 4-fluoroaniline with 3-buten-1-ol under basic conditions) .

- Functional Group Impact : The amine-terminated butenyl chain in alkenylamines facilitates hydrogen bonding, while the ether linkage in the butenyloxy derivative reduces basicity and hydrogen-bonding capacity.

Data Tables

Table 1. Structural and Physical Properties of Selected Aniline Derivatives

Research Findings and Implications

- Electronic Effects : The butenyloxy group’s electron-donating nature contrasts sharply with chloro or nitroso substituents, making 4-(3-Buten-1-yloxy)aniline more reactive toward electrophiles but less stable under oxidative conditions compared to nitroso derivatives .

- Synthetic Flexibility : While palladium catalysis is effective for alkenylamines (), the ether linkage in 4-(3-Buten-1-yloxy)aniline likely requires milder, base-driven conditions, avoiding costly catalysts .

- Material Science Potential: Unlike thiophene-aniline monomers (), the butenyloxy group’s aliphatic chain could reduce polymer conductivity but enhance flexibility and processability .

Biological Activity

4-(3-Buten-1-yloxy)aniline, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.

Chemical Structure and Properties

4-(3-Buten-1-yloxy)aniline is an aniline derivative characterized by the presence of a butenyl ether group. Its chemical structure can be represented as follows:

This compound's molecular formula is with a molecular weight of approximately 175.23 g/mol. The presence of the butenyl group may influence its lipophilicity and interaction with biological membranes, potentially enhancing its bioavailability.

Antimicrobial Activity

Research indicates that derivatives of aniline, including 4-(3-buten-1-yloxy)aniline, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed inhibitory effects against various bacterial strains, including Vibrio parahaemolyticus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.17 to 5.53 μg/mL . This suggests that 4-(3-buten-1-yloxy)aniline could possess similar antimicrobial activity.

The biological activity of 4-(3-buten-1-yloxy)aniline is likely mediated through several mechanisms:

- Enzyme Interactions : The compound may interact with various enzymes, influencing their activity and function. For instance, it could inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and differentiation .

- Cell Signaling Modulation : Similar compounds have been shown to modulate critical signaling pathways such as MAPK/ERK, which are essential for cell growth and survival . This modulation can lead to altered gene expression profiles and impact cellular responses to stress.

Study on Antimicrobial Efficacy

A laboratory study focused on the antimicrobial effects of aniline derivatives found that compounds similar to 4-(3-buten-1-yloxy)aniline exhibited promising bacteriostatic activities against pathogenic bacteria. The study utilized agar dilution methods to determine MIC values, demonstrating the compound's potential as a therapeutic agent in treating bacterial infections .

Investigation of Anticancer Properties

In a comparative analysis of various aniline derivatives for anticancer activity, researchers noted that certain structural modifications enhanced cytotoxic effects against cancer cell lines. While specific data on 4-(3-buten-1-yloxy)aniline remains sparse, the findings suggest that further exploration could yield valuable insights into its potential as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.